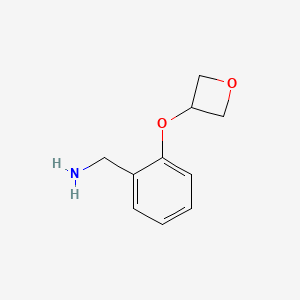

(2-(Oxetan-3-yloxy)phenyl)methanamine

CAS No.:

Cat. No.: VC16188086

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | [2-(oxetan-3-yloxy)phenyl]methanamine |

| Standard InChI | InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2 |

| Standard InChI Key | NAUGCIPAKJIJSQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)OC2=CC=CC=C2CN |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [2-(oxetan-3-yloxy)phenyl]methanamine, reflecting its phenyl backbone substituted at the second position with an oxetan-3-yloxy group and a primary amine at the benzylic position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. Key identifiers include:

-

InChI:

InChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2 -

InChIKey:

NAUGCIPAKJIJSQ-UHFFFAOYSA-N -

SMILES:

C1C(CO1)OC2=CC=CC=C2CN.

The oxetane ring (a four-membered cyclic ether) introduces steric constraints that influence the molecule’s conformational flexibility, while the amine group provides a site for derivatization or salt formation .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of oxetane-containing compounds typically involves nucleophilic substitution or ring-opening reactions. For example, N-phenyloxetan-3-amine (S1) is prepared via:

-

Step 1: Reaction of oxetan-3-ol with aniline derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

-

Step 2: Purification via silica gel chromatography using hexane/ethyl acetate (5:1) .

Adapting this methodology, (2-(Oxetan-3-yloxy)phenyl)methanamine could be synthesized by:

-

Alkylation: Treating 2-aminobenzyl alcohol with oxetan-3-yl triflate in the presence of a base.

-

Coupling: Mitsunobu reaction between 2-(hydroxymethyl)aniline and oxetan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Pharmacological and Industrial Applications

Industrial Relevance

The compound’s amine group enables its use as:

-

A building block: For polymers or covalent organic frameworks (COFs) via Schiff base formation.

-

A ligand: In transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) .

Related Compounds and Derivatives

Structural Analogs

Synthetic Modifications

-

N-Acylation: Reacting the primary amine with acyl chlorides yields amide derivatives with improved bioavailability .

-

O-Alkylation: Substituting the oxetane oxygen with alkyl groups alters lipophilicity .

Analytical and Computational Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of related compounds confirms molecular formulas:

Computational Modeling

Density functional theory (DFT) calculations predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume